1,3,2-Dioxaborolane, 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Description
1,3,2-Dioxaborolane derivatives, commonly known as pinacol boronate esters, are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals, agrochemicals, and organic materials. The compound 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a dioxaborolane core with 4,4,5,5-tetramethyl substituents and a phenyl ring modified by a 3-fluorophenylmethoxy group. This electron-withdrawing substituent likely enhances the compound’s stability and reactivity in aryl coupling reactions compared to simpler boronate esters.
Properties
IUPAC Name |
2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-10-5-6-11-17(16)22-13-14-8-7-9-15(21)12-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQZWJXJGFCHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 2-Bromo-3-fluorophenylmethoxybenzene
The synthesis begins with preparing the aryl halide precursor. A representative route involves:
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Etherification : Reaction of 2-bromophenol with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-[(3-fluorophenyl)methoxy]bromobenzene.
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Purification : Flash chromatography using petroleum ether/ethyl acetate gradients isolates the intermediate.
Palladium-Catalyzed Borylation Reactions
The Miyaura borylation step is pivotal for introducing the boronic ester functionality.
Reaction Conditions
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Catalyst System : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)).
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Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
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Base : Potassium acetate (KOAc) or triethylamine (Et₃N).
Example Protocol :
Challenges and Optimizations
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Steric Hindrance : The 3-fluorophenyl group’s meta position may reduce reaction rates compared to para-substituted analogs. Increasing catalyst loading to 5 mol% improves conversion.
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Byproduct Formation : Competing deboronation or homocoupling is mitigated by rigorous exclusion of moisture and oxygen.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
While typically used for biaryl formation, this method can adapt to dioxaborolane synthesis by employing pre-formed boronic esters:
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React 2-[(3-fluorophenyl)methoxy]phenylboronic acid with pinacol in refluxing toluene.
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Azeotropic removal of water drives esterification to completion.
Structural Characterization and Analytical Data
Spectroscopic Analysis
Scientific Research Applications
Medicinal Chemistry
- Anticancer Agents :
- Drug Delivery Systems :
- Targeted Therapy :
Material Science
- Polymer Chemistry :
- Sensors and Electronics :
Case Study 1: Anticancer Activity
A study conducted by Anacor Pharmaceuticals demonstrated that a series of dioxaborolane derivatives exhibited potent anticancer activity against various cancer cell lines. The compound 1,3,2-Dioxaborolane, 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- was identified as a lead compound due to its selective inhibition of cancer cell growth while exhibiting low toxicity towards normal cells .
Case Study 2: Drug Delivery Applications
Research published in Advanced Drug Delivery Reviews highlighted the use of dioxaborolanes in enhancing the delivery of poorly soluble drugs. The study illustrated how encapsulating a chemotherapeutic agent within a dioxaborolane matrix improved its pharmacokinetic profile and therapeutic efficacy .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds and the activation of boronic esters.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Similar fluorinated boronate esters are used in pharmaceutical intermediates (e.g., ’s dichloro-dimethoxyphenyl derivative) .
- Methoxy and Alkyl Groups : Compounds like 2-(4-methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () benefit from electron-donating methoxy groups, which enhance solubility in polar solvents and facilitate metal-catalyzed borylation at milder conditions .
- Halogenated Derivatives : Chlorophenyl-substituted dioxaborolanes (e.g., ’s 2-(2-(3-chloropent-4-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ) exhibit high reactivity in allyl-aryl cross-coupling but may require harsher purification steps due to byproduct formation .
Steric Effects
- Bulkier Substituents : Derivatives like 2-(3,5-diisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () face steric hindrance, reducing coupling efficiency but improving selectivity in congested reaction environments .
- Smaller Substituents : The target compound’s 3-fluorophenylmethoxy group balances steric bulk and electronic effects, making it suitable for reactions requiring moderate steric accessibility .
Key Observations :
- Chlorinated and fluorinated derivatives often require halogenation steps (e.g., NCS in ), which can complicate purification .
- Yields for aryl-substituted dioxaborolanes typically range from 70–95%, depending on substituent compatibility with Pd catalysts .
Physical and Spectroscopic Properties
- NMR Characteristics :
- Purity and Stability : Commercial derivatives like 2-(3-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () are sold at ≥95% purity, suggesting robust synthetic protocols for fluorinated analogs .
Biological Activity
1,3,2-Dioxaborolane derivatives are a significant class of organoboron compounds with diverse applications in organic synthesis and medicinal chemistry. The compound 1,3,2-Dioxaborolane, 2-[2-[(3-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- (CAS Number: 864772-77-0) exhibits unique biological activities due to its structural characteristics. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 328.19 g/mol. The compound features a five-membered dioxaborolane ring that is substituted with a fluorophenylmethoxy group and tetramethyl groups. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 864772-77-0 |
| Molecular Formula | |
| Molecular Weight | 328.19 g/mol |
| Purity | 95% |
1,3,2-Dioxaborolanes are known to participate in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in organic synthesis. This mechanism is vital for creating complex organic molecules used in pharmaceuticals and agrochemicals. The compound's boron atom plays a key role in these reactions by facilitating the coupling of aryl halides with boronic acids.
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Anticancer Activity : Research indicates that organoboron compounds can enhance the efficacy of boron neutron capture therapy (BNCT), a targeted cancer treatment that utilizes boron-containing agents to selectively kill cancer cells upon neutron irradiation.
- Inhibition of Nitric Oxide Synthases (NOS) : Studies have shown that similar compounds can inhibit different isoforms of NOS, which are involved in various physiological processes and pathologies, including inflammation and cancer progression.
Case Studies
- Suzuki-Miyaura Coupling : In a recent study, the compound was utilized in Suzuki-Miyaura reactions to synthesize novel aryl derivatives that displayed promising anticancer activity against various cancer cell lines (e.g., breast and prostate cancer) .
- Boron Neutron Capture Therapy : A study explored the application of boron-containing compounds like this dioxaborolane in BNCT. The results demonstrated enhanced tumor selectivity and reduced side effects compared to traditional chemotherapy .
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Selectivity : The presence of the fluorophenyl group enhances the selectivity of the compound towards specific biological targets, potentially improving therapeutic outcomes .
- Toxicity Profile : Preliminary toxicity studies suggest that while the compound exhibits significant biological activity, it also requires careful evaluation of its safety profile to mitigate potential adverse effects .
Comparative Analysis
To better understand the potential applications and effectiveness of 1,3,2-Dioxaborolane derivatives, it is useful to compare them with similar compounds:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Anticancer properties | Organic synthesis |
| N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | NOS inhibition | Drug design |
Q & A
Q. What are the recommended synthetic routes for preparing 1,3,2-dioxaborolane derivatives with fluorinated aryl substituents?
Methodological Answer: The synthesis of fluorinated dioxaborolanes typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl precursors. For example:
- Step 1: Start with a fluorinated aryl methoxy intermediate (e.g., 3-fluorophenylmethoxybenzene).
- Step 2: Introduce the boronate ester via palladium-catalyzed cross-coupling with pinacolborane. Optimize reaction conditions (e.g., 80–100°C, Pd(dppf)Cl₂ catalyst, THF solvent) to maximize yield .
- Step 3: Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure via and NMR.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies should assess:
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Hydrolytic Sensitivity: Expose the compound to aqueous solutions (pH 3–10) and monitor boronate ester cleavage via NMR or LC-MS .
- Light Sensitivity: Store samples under UV/visible light (300–700 nm) and track degradation via UV-Vis spectroscopy.
Data Contradiction Note:
reports hydrolytic instability at pH < 6, while suggests stability in acidic media. Validate via controlled experiments to resolve discrepancies.
Advanced Research Questions
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this dioxaborolane?
Methodological Answer: Regioselectivity challenges arise due to steric hindrance from the tetramethyl dioxaborolane group. Solutions include:
- Ligand Design: Use bulky ligands (e.g., SPhos) to direct coupling to less hindered positions .
- Substrate Pre-activation: Convert the boronate ester to a trifluoroborate salt for enhanced reactivity .
- Computational Screening: Apply DFT calculations (e.g., Gaussian 16) to predict transition-state geometries and identify optimal reaction pathways .
Case Study:
In a model Suzuki reaction, ligand optimization increased regioselectivity from 1:1 to 4:1 (para:meta) .
Q. How can contradictions in spectroscopic data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved for fluorinated derivatives?
Methodological Answer: Discrepancies often stem from solvent effects or residual moisture. Mitigation steps:
- Solvent Standardization: Use deuterated solvents (e.g., CDCl₃) with internal standards (e.g., CFCl₃ for NMR).
- Moisture Control: Perform reactions and measurements under inert atmosphere (argon/glovebox) .
- Comparative Analysis: Cross-reference with crystallographic data (if available) or computational chemical shift predictions (e.g., ADF software) .
Example:
A 0.3 ppm shift in NMR was traced to trace water in DMSO-d₆; drying over molecular sieves resolved the issue .
Q. What computational approaches predict the reactivity of this compound in novel catalytic systems?
Methodological Answer:
- Reactivity Prediction: Use density functional theory (DFT) to calculate Fukui indices or local softness parameters, identifying electrophilic/nucleophilic sites .
- Mechanistic Insights: Perform transition-state modeling (e.g., using QM/MM methods) to map energy barriers for cross-coupling or protodeboronation pathways .
- Machine Learning: Train models on existing dioxaborolane reaction datasets to predict yields/selectivity under new conditions .
Case Study:
DFT-guided optimization reduced protodeboronation by 40% in a Pd-catalyzed reaction .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s catalytic performance?
Methodological Answer:
- Variable Isolation: Systematically test parameters (e.g., solvent polarity, catalyst loading) to identify critical factors.
- Reproducibility Checks: Replicate literature protocols with strict adherence to stated conditions.
- Advanced Characterization: Use in-situ IR or XAS to monitor catalyst-substrate interactions dynamically .
Example:
A reported 90% yield () was reproducible only with rigorously anhydrous THF, highlighting moisture sensitivity .
Q. What are the limitations of using this compound in aqueous-phase reactions?
Methodological Answer:
- Hydrolytic Degradation: The boronate ester hydrolyzes in protic solvents, forming boronic acids. Stabilize using micellar systems (e.g., SDS surfactant) or ionic liquids .
- pH Optimization: Maintain pH > 7 to minimize cleavage; monitor via real-time NMR .
Critical Data:
Hydrolysis half-life at pH 7.4: 12 hours (25°C) vs. 2 hours at pH 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
